N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride
Description
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including azido, ethoxy, and indolium moieties, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C47H70ClN7O8 |
|---|---|
Molecular Weight |
896.6 g/mol |
IUPAC Name |
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C47H69N7O8.ClH/c1-46(2)39-13-8-10-15-41(39)53(23-27-58-31-35-61-34-30-57-26-22-51-52-49)43(46)17-6-5-7-18-44-47(3,4)40-14-9-11-16-42(40)54(44)24-28-59-32-36-62-38-37-60-33-29-56-25-19-45(55)50-21-12-20-48;/h5-11,13-18H,12,19-38,48H2,1-4H3;1H |
InChI Key |
HEHYWAHYIBFKTR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCCN)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCCN)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride typically involves multiple steps. Each step requires specific reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in the synthesis may include azides, ethoxy compounds, and indole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst presence play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmaceutical Development
The indole structure is a prevalent motif in drug design. Research indicates that derivatives of indole exhibit a range of biological activities including anticancer and antimicrobial effects. The unique structural features of this compound may enhance its efficacy as a therapeutic agent.
Click Chemistry
The presence of azido groups allows for applications in click chemistry, a powerful tool for bioconjugation. This technique facilitates the rapid and selective formation of chemical bonds between biomolecules, making it invaluable in drug delivery systems and the development of new therapeutics.
Bioconjugation
The compound's ability to form stable conjugates with biomolecules can be exploited in targeted drug delivery systems. This application is particularly relevant in cancer therapy where precise targeting of tumor cells is crucial.
Material Science
The extensive ether linkages within the compound suggest potential applications in the development of novel materials. These materials could be utilized in various fields such as nanotechnology and polymer science.
Case Study 1: Anticancer Activity
Research has shown that indole derivatives exhibit significant anticancer properties. A study conducted on similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of compounds structurally related to N-(3-aminopropyl)-3-. Results indicated that these compounds effectively inhibited the growth of several bacterial strains, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
- **N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;hydrochloride
Uniqueness
The uniqueness of N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride lies in its specific combination of functional groups and structural features
Biological Activity
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride is a complex organic compound with potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups including indole moieties and azido groups, which may contribute to its biological properties. The presence of the aminopropyl group suggests potential interactions with biological targets such as receptors or enzymes.
Anticancer Activity
Research indicates that similar indole derivatives exhibit significant anticancer properties. For instance, compounds with indole structures have shown efficacy against various cancer cell lines including leukemia and breast cancer . The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results in vitro.
The proposed mechanisms of action for related compounds include:
- Inhibition of cell proliferation : Indole derivatives often interfere with cell cycle progression.
- Induction of apoptosis : Many indole-based compounds trigger programmed cell death in cancerous cells.
- Inhibition of angiogenesis : Some studies suggest that these compounds may prevent the formation of new blood vessels that tumors require for growth.
Case Studies and Research Findings
- Antitumor Efficacy : A study on structurally similar compounds revealed that they displayed significant antitumor activity across various cancer types. For example, 5-substituted indoles were effective against melanoma and ovarian cancer cell lines .
- Antibacterial Properties : Research on benzyl derivatives has shown that modifications can enhance antibacterial activity against Gram-positive bacteria . Given the structural complexity of the target compound, it is plausible that it may exhibit similar properties.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing this compound, and how are critical reaction parameters optimized?
The compound’s synthesis likely involves multi-step reactions, including indole functionalization, azide incorporation, and polyether chain elongation. A recommended approach involves:
- Stepwise coupling : Start with indole derivatives functionalized with azidoethoxy groups, followed by iterative Williamson ether synthesis to build the polyethylene glycol (PEG)-like chains. Control reaction temperature (e.g., 0–5°C for azide coupling to prevent decomposition) and use catalysts like Cu(I) for azide-alkyne cycloaddition .
- Purification : Employ size-exclusion chromatography to isolate intermediates, as seen in similar PEGylated indole derivatives . Key parameters include pH (neutral for azide stability), solvent polarity (DMF or DMSO for solubility), and inert atmospheres to prevent azide degradation .
Q. What spectroscopic and analytical methods are essential for structural confirmation?
- NMR spectroscopy : and NMR confirm indole proton environments and azide integration. Look for characteristic shifts: indole protons at δ 7.2–8.5 ppm and azide-related ethoxy signals at δ 3.5–4.0 ppm .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode identifies the molecular ion peak (e.g., m/z ~1200–1300 for the parent ion) and chloride counterion .
- UV-Vis spectroscopy : Validate the cyanine dye’s absorption profile (e.g., λmax ~650–750 nm for pentamethine chains) .
Q. How should researchers handle this compound’s azide group to ensure safety and stability?
- Storage : Store at –20°C in amber vials under argon to prevent light/thermal degradation. Avoid contact with heavy metals or reducing agents to prevent explosive azide reactions .
- Handling : Use explosion-proof equipment and conduct reactions in fume hoods. Quench residual azides with sodium nitrite or ceric ammonium nitrate .
Advanced Research Questions
Q. How can low yields in multi-step syntheses of this compound be addressed?
- Factorial optimization : Vary precursor concentration (0.1–0.5 M), reaction time (12–48 hrs), and catalyst loading (5–20 mol% Cu(I)) using a design-of-experiments (DoE) approach to identify optimal conditions .
- Side-reaction mitigation : Add scavengers (e.g., trisamine to sequester excess Cu(I)) during click chemistry steps, as described for azide-alkyne conjugates .
Q. What computational strategies model the compound’s photophysical properties for imaging applications?
- DFT calculations : Optimize the ground-state geometry using B3LYP/6-31G(d) to predict absorption/emission spectra. Compare with experimental λmax values to validate the HOMO-LUMO gap .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers or proteins to assess binding affinity, leveraging force fields like CHARMM36 for indole derivatives .
Q. How can contradictions in solvent compatibility and thermal stability data be resolved?
- Systematic stability assays : Test degradation in solvents (e.g., DMSO, water, ethanol) at 25°C and 40°C over 7 days. Monitor via HPLC for decomposition products (e.g., indole fragmentation at RT ≤5% vs. 40°C ≥20%) .
- Accelerated aging studies : Use Arrhenius modeling to extrapolate shelf-life, as applied to azide-containing dyes in .
Q. What strategies improve bioconjugation efficiency while minimizing nonspecific binding?
- Click chemistry optimization : Use strained alkynes (e.g., DBCO) for copper-free conjugation to reduce cytotoxicity. Maintain a 1:1.2 molar ratio (dye:target) to avoid aggregation .
- Blocking agents : Pre-treat biomolecules with BSA or Tween-20 to block hydrophobic binding sites on the indole rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
